N-[4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]cyclopropanecarboxamide
Description
N-[4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]cyclopropanecarboxamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Properties
IUPAC Name |
N-[4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S2/c1-8-15-16-13(21-8)17-22(19,20)11-6-4-10(5-7-11)14-12(18)9-2-3-9/h4-7,9H,2-3H2,1H3,(H,14,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLGZGHWXQSVMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]cyclopropanecarboxamide typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with chloroacetyl chloride in the presence of a suitable solvent. The resulting intermediate is then cyclized with thiourea at reflux temperature in methanol to yield the desired compound . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups attached to the thiadiazole ring.
Scientific Research Applications
N-[4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]cyclopropanecarboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent by inhibiting the STAT3 signaling pathway, which is involved in cell proliferation and survival.
Materials Science: Thiadiazole derivatives are used in the development of advanced materials, such as organic semiconductors and dyes.
Biological Research: The compound can be used as a tool to study the biological functions of thiadiazole-containing molecules and their interactions with biological targets.
Industrial Applications: Thiadiazole derivatives are employed in the synthesis of various industrial chemicals, including agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. For example, in medicinal applications, the compound can inhibit the STAT3 signaling pathway by binding to the SH2 domain of STAT3, preventing its phosphorylation and subsequent activation . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
- 2-{[5-(2-Furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- 2-amino-5-mercapto-1,3,4-thiadiazole
Uniqueness
N-[4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]cyclopropanecarboxamide is unique due to its specific structural features, such as the presence of a cyclopropane ring and a sulfamoyl group. These features contribute to its distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
